1-(2-Chloroethyl)-2-methylpiperidinium chloride
Description
1-(2-Chloroethyl)-2-methylpiperidinium chloride is a quaternary ammonium salt featuring a piperidine ring substituted with a 2-chloroethyl group and a methyl group. Its hydrochloride form (C₈H₁₇Cl₂N, MW 210.14) is commonly used as an alkylating agent in organic synthesis, particularly in the preparation of pharmacologically active compounds such as antitumor agents and acetylcholinesterase inhibitors . The chloroethyl group enables nucleophilic substitution reactions, while the methyl substituent modulates lipophilicity and steric effects.
Structure
3D Structure of Parent
Properties
CAS No. |
62124-27-0 |
|---|---|
Molecular Formula |
C8H17Cl2N |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-4-2-3-6-10(8)7-5-9;/h8H,2-7H2,1H3;1H |
InChI Key |
DCOWTQWMKSXLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
A classical and well-documented approach to preparing 1-(2-chloroethyl)-2-methylpiperidinium chloride involves a two-step process:
- Hydroxyethylation of 2-methylpiperidine to form the corresponding 2-hydroxyethyl derivative.
- Chlorination of the hydroxyethyl intermediate using thionyl chloride to yield the chloroethyl derivative.
This method is adapted from analogous procedures for related piperidinium compounds and is described in patent literature for similar compounds such as 2-piperidinoethyl chloride hydrochloride.
Reaction Details
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Hydroxyethylation | 2-methylpiperidine + ethylene chlorohydrin | 70°C to reflux in inert solvent (e.g., toluene) | Forms 2-(2-hydroxyethyl)-2-methylpiperidine intermediate; reaction monitored until completion |
| 2 | Chlorination | Hydroxyethyl intermediate + thionyl chloride | 70–85°C in inert solvent (e.g., toluene) | Converts hydroxyl group to chloro group; product precipitates upon cooling |
Mechanistic Notes
- The hydroxyethylation proceeds via nucleophilic attack of the piperidine nitrogen on ethylene chlorohydrin.
- Subsequent chlorination with thionyl chloride replaces the hydroxyl group with chlorine, forming the desired 2-chloroethyl substituent.
- The use of an inert aromatic hydrocarbon solvent such as toluene facilitates reaction control and product isolation.
- This two-step method offers improved yields and operational simplicity compared to earlier one-step syntheses, which suffered from low yields (~28%) and technological disadvantages.
One-Step Alkylation Method (Less Common)
Overview
An alternative, though less efficient, method involves direct alkylation of 2-methylpiperidine with 2-chloroethyl chloride under reflux conditions in polar solvents such as acetone or ethanol. This approach is analogous to the synthesis of related compounds like 1-(2-chloroethyl)-3-methylpiperidinium chloride.
Reaction Details
| Parameter | Description |
|---|---|
| Reactants | 2-methylpiperidine and 2-chloroethyl chloride |
| Solvent | Acetone or ethanol |
| Conditions | Reflux temperature, typically several hours |
| Mechanism | Nucleophilic substitution (SN2) of piperidine nitrogen on 2-chloroethyl chloride |
| Yield | Generally lower than two-step method; yields vary depending on conditions |
Notes
- This method directly forms the quaternary ammonium salt.
- The reaction requires careful control of temperature and stoichiometry to minimize side reactions.
- The product is typically isolated by precipitation or crystallization.
- This method is less favored industrially due to lower yields and potential side reactions.
Industrial and Practical Considerations
Process Optimization
- The two-step method with intermediate isolation allows for purification of the hydroxyethyl intermediate, improving overall product purity.
- Use of continuous flow reactors for hydroxyethylation and chlorination steps can enhance heat and mass transfer, improving scalability and safety.
- Reaction temperatures are maintained between 70°C and reflux to balance reaction rate and product stability.
Purification
- The final product, this compound, is typically isolated by cooling the reaction mixture to precipitate the hydrochloride salt.
- Further purification may involve recrystallization or washing with suitable solvents.
Summary Table of Preparation Methods
| Method | Reactants | Solvent | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Two-step hydroxyethylation + chlorination | 2-methylpiperidine + ethylene chlorohydrin; then thionyl chloride | Toluene or inert aromatic solvent | 70–85°C; sequential steps | High | Better yield and purity; scalable | Requires intermediate isolation |
| One-step direct alkylation | 2-methylpiperidine + 2-chloroethyl chloride | Acetone or ethanol | Reflux | Moderate to low | Simpler procedure | Lower yield; side reactions |
Research Findings and Literature Insights
- The two-step method is supported by patent CS248547B1, which highlights its technical and economic advantages over earlier methods.
- The one-step alkylation method is commonly referenced for related piperidinium salts but is less efficient for the 2-methyl derivative.
- Industrial synthesis favors the two-step approach due to better control and higher yields.
- No extensive peer-reviewed publications specifically detail the synthesis of this compound, but analogous compounds provide a reliable synthetic framework.
- Safety data for handling thionyl chloride and chlorinated intermediates must be strictly observed due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidinium derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-(2-Chloroethyl)-2-methylpiperidinium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving piperidine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methylpiperidinium chloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to three key analogues:
1-(2-Chloroethyl)pyrrolidine hydrochloride (C₆H₁₂Cl₂N, MW 170.08): A pyrrolidine-based derivative with a smaller five-membered ring.
N-(2-Chloroethyl)morpholinium chloride (C₆H₁₂Cl₂NO, MW 186.07): A morpholine derivative with an oxygen atom in the ring.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (C₉H₁₅ClN₃O₂, MW 232.69): A nitrosourea antitumor agent with a cyclohexyl group.
Table 1: Physicochemical Comparison
Key Observations :
- Lipophilicity : The methyl group in the target compound increases log P (~1.5) compared to morpholine (~-0.3) and pyrrolidine (~0.8) derivatives, enhancing membrane permeability .
- Reactivity : The oxygen in morpholine derivatives reduces alkylating efficiency due to increased polarity, while the smaller pyrrolidine ring may enhance reaction rates .
Biological Activity
1-(2-Chloroethyl)-2-methylpiperidinium chloride (CEMPC) is a quaternary ammonium compound characterized by its piperidine ring with a chloroethyl and a methyl substituent. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of CEMPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₇Cl₂N
- CAS Number : 62124-27-0
- Appearance : White crystalline solid
- Ionic Properties : Exhibits ionic characteristics due to the presence of chloride ions.
Anticancer Properties
CEMPC has been studied for its potential as an anticancer agent. The mechanism of action appears to involve:
- Alkylation of DNA : CEMPC can alkylate nucleophilic sites in DNA, leading to cytotoxic effects on rapidly dividing cancer cells. This interaction can induce apoptosis, making it a candidate for further investigation in cancer therapies .
- Membrane Interaction : The compound's structure facilitates penetration into cell membranes, which is crucial for its therapeutic efficacy .
Antimicrobial Activity
Research indicates that CEMPC may possess antimicrobial properties:
- Inhibition of Pathogens : Similar compounds have shown effectiveness against various bacterial strains, suggesting that CEMPC may also exhibit similar activities. The presence of chlorine and methyl groups is known to enhance biological activity .
Pharmacological Studies
A series of studies have evaluated the pharmacological effects of CEMPC:
- In vitro studies demonstrated that CEMPC effectively induced apoptosis in cancer cell lines through DNA damage mechanisms .
- Comparative studies with other chloroalkyl piperidinium compounds revealed that variations in substitution patterns significantly influence biological activity .
Toxicological Assessments
Toxicological evaluations indicate that while CEMPC exhibits promising biological activities, it also poses risks:
- Skin Irritation : The compound is classified as toxic, with warnings about potential skin irritation upon contact .
- Ingestion Risks : Harmful effects upon ingestion have been noted, necessitating careful handling in laboratory settings.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Characteristics |
|---|---|---|
| 1-(2-Chloroethyl)-3-methylpiperidinium chloride | 44151-839 | Methyl group at the third position; used in cancer therapy. |
| 1-(2-Chloroethyl)-4-methylpiperidinium chloride | 56859-59-7 | Different biological activity due to substitution at the fourth position. |
| 2-(2-Chloroethyl)-1-methylpiperidinium chloride | Not specified | Variation in substituent positioning affects reactivity. |
The unique substitution pattern of CEMPC on the piperidine ring differentiates it from other similar compounds, influencing its reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 1-(2-Chloroethyl)-2-methylpiperidinium chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where a methylpiperidine derivative reacts with 2-chloroethyl chloride. Optimization includes adjusting solvent polarity (e.g., methanol-water mixtures), temperature (reflux conditions), and stoichiometric ratios of reactants. For example, similar syntheses of piperidinium salts use sodium acetate as a base to neutralize HCl byproducts, ensuring reaction efficiency .
- Characterization : Confirm purity via melting point analysis (lit. mp: 167–170°C for analogous hydrochlorides) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use fume hoods, chemical-resistant gloves (nitrile), and protective eyewear. Avoid prolonged storage due to potential degradation into hazardous byproducts. Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as rinsing exposed skin with water for 15 minutes .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-reference with crystallographic data (e.g., unit cell parameters from analogous piperidinium salts) .
Advanced Research Questions
Q. How does crystallographic data inform the molecular interactions of this compound in solid-state studies?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals packing arrangements and hydrogen-bonding networks. For example, orthorhombic systems (space group Pbcn) in related compounds show chloride ions interacting with adjacent cations via N–H···Cl hydrogen bonds, influencing stability and solubility .
- Data Interpretation : Refinement parameters (e.g., R factor < 0.05) ensure structural accuracy. Software like Olex2 or SHELX can model thermal displacement parameters and electron density maps .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Stability Studies : Conduct accelerated degradation tests at pH 3–10, monitoring decomposition via HPLC. For instance, hydrolysis of the chloroethyl group may generate ethylene oxide derivatives under alkaline conditions. Use Arrhenius plots to extrapolate shelf-life predictions .
- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, with p-values < 0.05 indicating significant differences .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- In Silico Approaches : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrophilic sites. Molecular dynamics simulations assess solvation effects in polar solvents like water or DMSO .
- Validation : Compare computed NMR chemical shifts and dipole moments with experimental data to refine models .
Data Presentation and Reproducibility
Q. What are best practices for presenting contradictory spectral data in publications?
- Transparency : Disclose instrument calibration details (e.g., NMR lock solvents) and baseline corrections. Use supplementary materials to share raw datasets (e.g., .CIF files for crystallography) .
- Reproducibility : Provide step-by-step protocols for synthesis and purification, including exact molar ratios and solvent grades. For example, specify "anhydrous dichloromethane" to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
